Cycloaraneosene
Cycloaraneosene
Cycloaraneosene is a diterpene that has a dicyclopenta[a,d]cyclooctane skeleton containing a double bond at the 6a-7 position and which is substituted by methyl groups at positions 1 and 9a, a methylene group at position 4 and an isopropyl group at position 7 (the 1R,3aR,9aS,10aR isomer). A precursor for sordaricin, the aglycone of sodarin found in Sordaria araneosa. It has a role as a fungal metabolite. It is a diterpene, an organic tricyclic compound and an olefinic compound.
Brand Name:
Vulcanchem
CAS No.:
110990-41-5
VCID:
VC20806524
InChI:
InChI=1S/C20H32/c1-13(2)16-10-11-20(5)12-18-15(4)6-8-17(18)14(3)7-9-19(16)20/h13,15,17-18H,3,6-12H2,1-2,4-5H3/t15-,17+,18-,20+/m1/s1
SMILES:
CC1CCC2C1CC3(CCC(=C3CCC2=C)C(C)C)C
Molecular Formula:
C20H32
Molecular Weight:
272.5 g/mol
Cycloaraneosene
CAS No.: 110990-41-5
Cat. No.: VC20806524
Molecular Formula: C20H32
Molecular Weight: 272.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cycloaraneosene is a diterpene that has a dicyclopenta[a,d]cyclooctane skeleton containing a double bond at the 6a-7 position and which is substituted by methyl groups at positions 1 and 9a, a methylene group at position 4 and an isopropyl group at position 7 (the 1R,3aR,9aS,10aR isomer). A precursor for sordaricin, the aglycone of sodarin found in Sordaria araneosa. It has a role as a fungal metabolite. It is a diterpene, an organic tricyclic compound and an olefinic compound. |
|---|---|
| CAS No. | 110990-41-5 |
| Molecular Formula | C20H32 |
| Molecular Weight | 272.5 g/mol |
| IUPAC Name | (1R,3S,11R,14R)-3,14-dimethyl-10-methylidene-6-propan-2-yltricyclo[9.3.0.03,7]tetradec-6-ene |
| Standard InChI | InChI=1S/C20H32/c1-13(2)16-10-11-20(5)12-18-15(4)6-8-17(18)14(3)7-9-19(16)20/h13,15,17-18H,3,6-12H2,1-2,4-5H3/t15-,17+,18-,20+/m1/s1 |
| Standard InChI Key | RROMSRXZXPWQPJ-QEEHTWDDSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3(CCC(=C3CCC2=C)C(C)C)C |
| SMILES | CC1CCC2C1CC3(CCC(=C3CCC2=C)C(C)C)C |
| Canonical SMILES | CC1CCC2C1CC3(CCC(=C3CCC2=C)C(C)C)C |
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